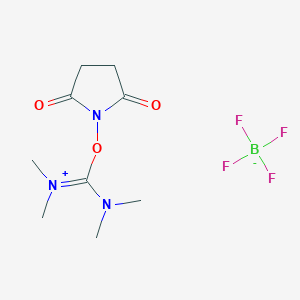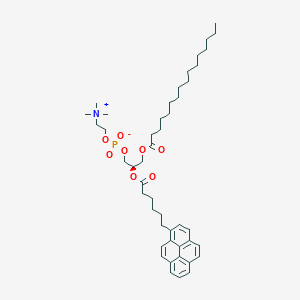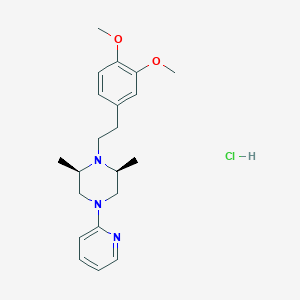
(2S)-2,3-dihydro-1H-indole-2-carboxamide
Descripción general
Descripción
(2S)-2,3-dihydro-1H-indole-2-carboxamide, commonly referred to as 2SC, is an indole-2-carboxamide derivative that has been widely studied for its unique biological and pharmacological properties. 2SC is a versatile compound that has been used in a variety of fields, including medicinal chemistry, synthetic organic chemistry, and biochemistry. 2SC has a wide range of applications, from drug discovery to drug delivery.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
(2S)-2,3-dihydro-1H-indole-2-carboxamide and its derivatives have been extensively researched for their unique chemical properties and potential applications in various fields. One of the prominent methods in synthesizing these compounds involves the catalytic synthesis from 2-ethynylanilines and isocyanates, providing a facile and novel route toward variously substituted indole-3-carboxamides. This method is efficient due to its broad substrate scope, good functional group compatibility, and the ability to perform under mild reaction conditions, generally yielding good to excellent yields of 2,3-disubstituted indoles (Mizukami et al., 2016).
Medicinal Chemistry and Biological Activities
The indole-2-carboxamide nucleus is a core structure found in many synthetic, natural products, pharmaceuticals, and functional materials. A notable application is its role in medicinal chemistry, where it constitutes essential therapeutic agents with anti-oxidant, anti-HIV, and anti-cancer activities. The compound N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide has been synthesized and characterized to explore these biological activities, revealing the potential of indole-2-carboxamide derivatives in drug development and therapeutic applications (Al-Ostoot et al., 2019).
Antioxidative Properties
Indole-2 and 3-carboxamides have been explored for their antioxidative properties, primarily due to their potential role as selective cyclooxygenase inhibitors. These compounds have shown a significant ability to scavenge reactive oxygen species (ROS), which are critical in various physiological and pathological processes. Studies involving chemiluminescence and electron spin resonance spin trapping have demonstrated the antioxidative potential of indole derivatives, suggesting their utility in mitigating oxidative stress-related conditions (Aboul‐Enein et al., 2004).
Enzyme Inhibition and Pharmaceutical Applications
The presence of a carboxamide moiety in indole derivatives imparts unique inhibitory properties against various enzymes and proteins, often resulting in the inhibition of their activity. These compounds have been studied for their interaction with a variety of enzymes, displaying strong inhibitory properties and thus holding potential in the development of new pharmacological agents. The indole scaffold, due to its interaction with enzymes and proteins through hydrogen bonding, is a promising candidate for future pharmacological compounds, especially in the context of enzyme inhibition (Chehardoli & Bahmani, 2020).
Propiedades
IUPAC Name |
(2S)-2,3-dihydro-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-4,8,11H,5H2,(H2,10,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEDHUGCKSZDCP-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110660-78-1 | |
| Record name | (2S)-2,3-dihydro-1H-indole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)




![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)






